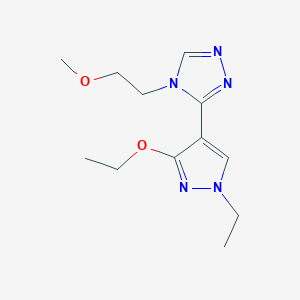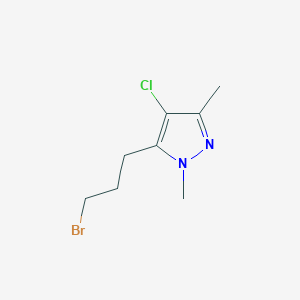
5-(3-bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromopropyl group at position 5, a chlorine atom at position 4, and two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation with Bromopropane: The final step involves the alkylation of the pyrazole ring with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This step introduces the bromopropyl group at position 5.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Coupling Products: Formation of biaryl or alkyl-aryl compounds through coupling reactions.
Scientific Research Applications
5-(3-Bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromopropyl)-4-chloro-1,3-dimethyl-1H-pyrazole: The compound itself.
5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole: Lacks the chlorine atom at position 4.
4-Chloro-1,3-dimethyl-1H-pyrazole: Lacks the bromopropyl group at position 5.
Uniqueness
The presence of both the bromopropyl group and the chlorine atom in this compound confers unique reactivity and potential applications. The combination of these substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H12BrClN2 |
|---|---|
Molecular Weight |
251.55 g/mol |
IUPAC Name |
5-(3-bromopropyl)-4-chloro-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12BrClN2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
InChI Key |
WPVSTZUFQAAVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
![2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13215555.png)
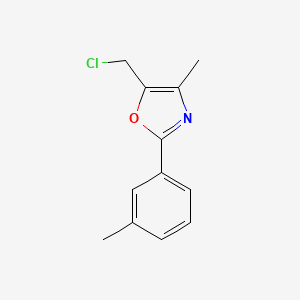
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
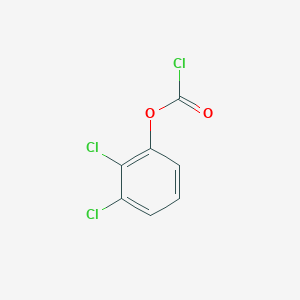
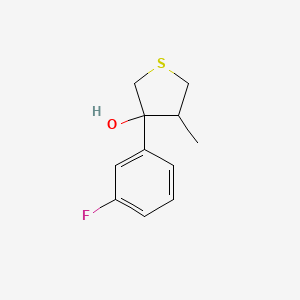
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
![2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13215578.png)
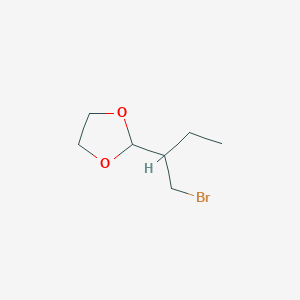
![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215591.png)
![tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate](/img/structure/B13215593.png)

